2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid
Description
Properties
IUPAC Name |
4-anilino-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-26-17-10-6-5-9-15(17)20-11-12-21-16(19(24)25)13-18(23)22-14-7-3-2-4-8-14/h2-10,16,20-21H,11-13H2,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSODNYVRFKHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCNC(CC(=O)NC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled through amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The purification process may involve crystallization, distillation, or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Studies have shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported significant anticancer activity against breast and prostate cancer cells.
- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Research in the European Journal of Pharmacology highlighted its potential in reducing inflammation markers in vitro.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for neurodegenerative disease research. A study published in Neuropharmacology demonstrated its protective effects on neuronal cells exposed to oxidative damage.
Anticancer Activity
A notable study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through a caspase-dependent pathway.
Anti-inflammatory Activity
In vitro assays demonstrated that the compound effectively reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application for treating conditions like rheumatoid arthritis or other inflammatory disorders.
Neuroprotective Effects
In a model of oxidative stress, the compound was shown to significantly reduce neuronal cell death induced by hydrogen peroxide exposure. This neuroprotective effect was attributed to its antioxidant properties, which may help mitigate damage in neurodegenerative diseases like Alzheimer’s.
Mechanism of Action
The mechanism of action of 2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Key Observations:
Electron Effects : Fluorine substitution () introduces electronegativity, favoring interactions with electron-rich enzyme pockets.
Bulk and Reactivity : Bromine () and boron () substituents alter steric and electronic profiles, impacting binding and synthetic utility.
Table 2: Reported Bioactivity of Selected Analogs
Key Insights:
- Enzyme Inhibition: Analogs with extended side chains (e.g., ) show low micromolar IC₅₀ values, suggesting the TC’s ethylamino-methoxyphenyl group may enhance target affinity.
- Metal Coordination : Fluorophenyl analogs () demonstrate utility in synthesizing bioactive metal complexes, a possible avenue for TC derivatization.
Biological Activity
2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid, also known by its CAS number 1100356-73-7, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 449.5 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₄ |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 1100356-73-7 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Initial studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The structure indicates potential interactions with various receptors, which could modulate signaling pathways related to inflammation and cancer progression.
- Antioxidant Properties : The presence of methoxy groups suggests that the compound may exhibit antioxidant activity, neutralizing free radicals and reducing oxidative stress within cells.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through in vitro assays against various cancer cell lines. For instance:
- Cell Line Testing : The compound exhibited significant cytotoxicity against A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cell lines with IC50 values below 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| A431 | <30 |
| Jurkat | <30 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate:
- Bacterial Inhibition : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics.
| Bacteria Type | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Studies
-
Study on Anticancer Effects :
- A study published in ResearchGate investigated the synthesis and biological activity of similar compounds, highlighting the role of specific functional groups in enhancing anticancer efficacy. The findings supported the hypothesis that modifications in the molecular structure can lead to improved activity against resistant cancer cell lines .
- Antimicrobial Research :
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves sequential nucleophilic substitutions and condensation. For example:
- Introduce the methoxyphenylamino group via ethylenediamine under basic conditions (pH 8–10, 60–80°C).
- Couple with phenylamino-oxobutanoic acid derivatives using carbodiimide-mediated amidation. Reaction parameters like solvent polarity (DMF vs. THF) and stoichiometry significantly impact intermediate stability. Design of Experiments (DoE) is recommended to optimize yield and minimize byproducts .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition |
| Solvent | Anhydrous DMF | Enhances solubility |
| Reaction Time | 12–18 hours | Ensures completion |
Q. Which spectroscopic methods are most effective for structural characterization?
- ¹H/¹³C NMR (in DMSO-d₆): Assign methoxyphenyl (δ 3.8–4.0 ppm) and phenylamino protons (δ 6.5–7.5 ppm).
- HR-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 428.18).
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches. Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA gradient) .
Q. What preliminary biological assays are recommended to assess bioactivity?
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates at 10–100 µM.
- Cytotoxicity : MTT assay on HEK293 or HeLa cells (IC₅₀ determination).
- Antimicrobial Activity : Broth microdilution against S. aureus and E. coli (MIC values) .
Advanced Research Questions
Q. How should researchers design stability studies under physiological conditions?
- Accelerated Stability Testing : Incubate in buffers (pH 1.2, 4.5, 7.4) at 25°C, 40°C, and 60°C. Analyze degradation via HPLC at 0, 7, 14, and 30 days.
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life. Major degradation pathways (e.g., hydrolysis) are identified via LC-MS/MS .
Q. What strategies resolve discrepancies in bioactivity data across studies?
- Orthogonal Assays : Compare surface plasmon resonance (SPR) binding affinity with cellular functional assays.
- Purity Verification : Ensure >95% HPLC purity and confirm stereochemistry via chiral HPLC or X-ray crystallography .
- Meta-Analysis : Adjust for variables like buffer composition (e.g., Tris vs. PBS) or cell line viability thresholds .
Q. How can synthesis be scaled for in vivo studies without compromising purity?
- Flow Chemistry : Enhances control over exothermic amidation steps.
- Immobilized Catalysts : Use polymer-supported EDC for efficient coupling and recovery.
- Purification : Preparative HPLC with isocratic elution (acetonitrile/water, 65:35) achieves >98% purity. Monitor intermediates via inline IR .
Q. What formulation strategies improve solubility for in vitro assays?
- Co-Solvents : DMSO/PEG 400 (<1% v/v) maintains cell viability.
- Cyclodextrin Complexation : Increases aqueous solubility by 10–20×.
- Nanoemulsions : Tween 80-based formulations enhance bioavailability. Validate via shake-flask method in PBS (pH 7.4) .
Methodological Notes
- Contradiction Analysis : Conflicting bioactivity data may arise from assay-specific conditions (e.g., ATP concentrations in kinase assays). Replicate studies under standardized protocols.
- Experimental Design : Use randomized block designs (as in agricultural studies) to account for batch variability in synthesis or biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
